5,6-Dihydroxybenzofuran-3-one

概要

説明

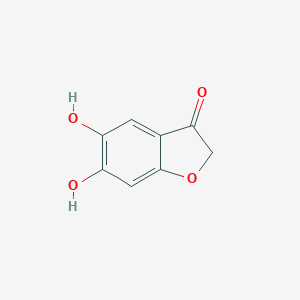

5,6-Dihydroxybenzofuran-3-one (CAS: 14771-00-7) is a benzofuran derivative with hydroxyl groups at positions 5 and 6 of the fused aromatic ring and a ketone group at position 3. Its molecular formula is C₈H₆O₄ (molecular weight: 166.13 g/mol). Key physicochemical properties include a density of 1.614 g/cm³, boiling point of 466.5°C, and a logP value of 0.67, indicating moderate lipophilicity . It is structurally related to natural products isolated from medicinal plants and synthetic intermediates in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxybenzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides a useful method for the preparation of benzofuran derivatives . Another method involves the use of microwave-assisted synthesis, which has been shown to be effective in obtaining benzofuran compounds with high yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 5,6-Dihydroxybenzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, with reagents such as halogens or nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

科学的研究の応用

Case Studies and Findings

- Inhibition of Pin1 : Certain derivatives have demonstrated strong inhibitory effects on Pin1, an oncogenic protein involved in multiple cancers. One study reported a compound with an IC50 of 0.874 mM against Pin1, significantly suppressing HCC cell proliferation and enhancing tumor suppressor miRNA biogenesis .

- Breast Cancer Activity : A series of 2-benzoylbenzofuran derivatives were screened against breast cancer cell lines (MCF-7 and MDA-MB-231). Notably, one compound showed potent activity with an IC50 of 1.287 mM, outperforming standard treatments like cisplatin .

| Compound | Target Cancer Type | IC50 (mM) | Mechanism |

|---|---|---|---|

| 5a | Hepatocellular | 0.874 | Pin1 Inhibition |

| 11e | Breast Cancer | 1.287 | Estrogen Receptor Modulation |

Hepatitis C Virus (HCV) Inhibition

5,6-Dihydroxybenzofuran-3-one derivatives have also been explored as potential antiviral agents against HCV. One study identified aurone derivatives as effective non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase (RdRp), with some compounds exhibiting low toxicity and moderate efficacy in vitro .

Mechanistic Insights

The mechanism of action involves binding to specific sites on the RdRp enzyme, disrupting viral replication processes. Molecular docking studies have provided insights into how these compounds interact with the enzyme's active sites, indicating favorable binding interactions that could lead to new antiviral therapies .

| Compound | Target Virus | EC50 (µM) | Mechanism |

|---|---|---|---|

| Aurone 4 | HCV | 202 | RdRp Inhibition |

| Aurone 12 | HCV | 214 | RdRp Inhibition |

Structural Insights and Synthesis

The structural characteristics of this compound play a crucial role in its biological activity. The presence of hydroxyl groups enhances hydrogen bonding capabilities, which can improve binding affinity to biological targets . Recent studies have also focused on synthesizing various derivatives to optimize their pharmacological properties.

Synthesis Techniques

Green synthesis methods have been employed to create aurones and related compounds efficiently while minimizing environmental impact . This approach not only enhances yield but also supports sustainable practices in chemical manufacturing.

作用機序

The mechanism of action of 5,6-Dihydroxybenzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 5,6-Dihydroxybenzofuran-3-one with five structurally analogous benzofuran derivatives:

Key Differences and Implications

Substituent Positioning and Reactivity

- Hydroxyl Group Position : The shift from 5,6-dihydroxy (target compound) to 4,6-dihydroxy (anti-cancer compound) alters hydrogen-bonding networks and electronic distribution. This likely explains the selective STAT3 inhibition observed in 4,6-dihydroxybenzofuran-3-one .

- Halogenation : Bromination at position 4 () increases molecular weight (Br: ~80 g/mol) and introduces a strong electron-withdrawing group, enhancing electrophilic reactivity for cross-coupling reactions .

Lipophilicity and Bioavailability

- Methyl groups (e.g., 5,6-Dihydro-3,6-dimethyl derivative) increase logP (estimated ~2.5–3.0), improving membrane permeability but reducing water solubility compared to hydroxylated analogs .

生物活性

5,6-Dihydroxybenzofuran-3-one (C8H6O4), a benzofuran derivative, has been the subject of extensive research due to its significant biological activities. This compound exhibits a range of pharmacological properties, including anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. Its unique structural features, particularly the hydroxyl groups at positions 5 and 6, contribute to its diverse biological activities and potential therapeutic applications.

Anti-Tumor Activity

Research indicates that this compound possesses notable anti-tumor properties. It has been shown to induce apoptosis in various cancer cell lines and inhibit the proliferation of tumor cells. The mechanism of action may involve modulation of cell signaling pathways related to cell cycle regulation and apoptosis.

Case Study: Apoptosis Induction

In a study examining the effects of this compound on human cancer cells, it was observed that treatment led to a significant increase in apoptotic markers, such as caspase activation and DNA fragmentation. The IC50 value for inducing apoptosis was found to be approximately 10 µM in breast cancer cell lines, suggesting a potent effect at relatively low concentrations .

Antibacterial Properties

The compound also demonstrates antibacterial activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

This table illustrates the varying susceptibility of different bacterial strains to the compound .

Anti-Oxidative Effects

This compound exhibits strong anti-oxidative properties, which are crucial for protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses.

The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells exposed to oxidative stress .

Anti-Viral Activity

Recent studies have highlighted the potential of this compound as an anti-viral agent, particularly against hepatitis C virus (HCV). It acts as an allosteric inhibitor of HCV RNA-dependent RNA polymerase (RdRp), which is essential for viral replication.

Case Study: Inhibition of HCV RdRp

In an enzyme assay evaluating various aurone derivatives, this compound demonstrated an IC50 value of approximately 2.2 µM against HCV RdRp. Molecular docking studies revealed that the compound binds effectively within the active site of the enzyme, forming critical hydrogen bonds that stabilize the interaction .

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to 5,6-Dihydroxybenzofuran-3-one?

Methodological Answer: Synthesis of benzofuran derivatives often employs multi-step strategies, including cyclization, oxidation, or substitution reactions. For example, describes a one-pot pseudo three-component method to synthesize substituted benzofurans, highlighting the importance of optimizing reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and yield. For dihydroxy derivatives like this compound, protecting groups (e.g., methoxy or acetyl) are critical to prevent undesired oxidation or side reactions during synthesis. Post-synthesis deprotection under mild acidic or basic conditions can restore hydroxyl groups while preserving the core structure .

Q. How can NMR spectroscopy be effectively used to characterize this compound?

Methodological Answer: H and C NMR are essential for confirming the substitution pattern and electronic environment of benzofuran derivatives. In , specific chemical shifts (e.g., δ 4.64 ppm for methylene protons adjacent to oxygen) and coupling constants (e.g., Hz for aromatic protons) were used to assign stereochemistry and verify substituent positions. For this compound, deuterated solvents like DMSO- enhance solubility and resolution of hydroxyl proton signals. Integration ratios and 2D NMR techniques (e.g., COSY, HSQC) further resolve overlapping peaks in polyhydroxylated systems .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral or crystallographic data for dihydroxybenzofuran derivatives?

Methodological Answer: Discrepancies in spectral data often arise from differences in solvent, pH, or measurement techniques. For example, demonstrates how single-crystal X-ray diffraction can resolve ambiguities in molecular geometry by directly visualizing hydrogen bonding (e.g., C—H⋯H or Br⋯Br interactions). Computational validation tools, such as density functional theory (DFT) calculations (referenced in ), can predict NMR chemical shifts or IR spectra for comparison with experimental data. Cross-referencing with databases like CCDC (e.g., entry 1828960 in ) ensures alignment with validated structural parameters .

Q. How can computational methods predict the reactivity and stereochemical outcomes of this compound derivatives?

Methodological Answer: Molecular docking and molecular dynamics simulations are used to study interactions between benzofuran derivatives and biological targets (e.g., enzymes or receptors). highlights the use of fluorinated benzofurans in medicinal chemistry, where computational models predict binding affinities and metabolic stability. For stereochemical analysis, software like ACD/Labs Percepta ( ) calculates steric effects and electronic properties to rationalize reaction pathways, such as regioselective hydroxylation or ring-opening reactions .

特性

IUPAC Name |

5,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310371 | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14771-00-7 | |

| Record name | NSC226195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。